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Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design and methodology of the

Phase 1 clinical trial for TAS-205, a selective hematopoietic prostaglandin D synthase

(HPGDS) inhibitor investigated for the treatment of Duchenne muscular dystrophy (DMD).

Introduction
TAS-205 (pizuglanstat) is an investigational drug designed to selectively inhibit hematopoietic

prostaglandin D synthase (HPGDS), an enzyme responsible for the production of prostaglandin

D2 (PGD2).[1] In Duchenne muscular dystrophy, PGD2 is implicated in the inflammatory

processes and muscle necrosis that are characteristic of the disease.[2][3] By inhibiting

HPGDS, TAS-205 aims to reduce inflammation and slow the progression of muscle

deterioration in individuals with DMD.[1] Preclinical studies in mouse models of DMD

demonstrated that TAS-205 could lessen muscle damage and improve locomotor activity.[3]

The Phase 1 clinical trial (NCT02246478) was a crucial first step in evaluating the safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAS-205 in patients with

DMD.[1][4] The study was conducted in Japan and enrolled male patients with a confirmed

diagnosis of DMD.[1][4]
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Mechanism of action for TAS-205.

Clinical Trial Design and Methodology
The Phase 1 study was a double-blind, randomized, placebo-controlled trial designed to

assess the safety and pharmacological profile of single and repeated oral doses of TAS-205.[4]

Patient Population
A total of 21 male Japanese patients with a genetically confirmed diagnosis of Duchenne

muscular dystrophy were enrolled in the study.[1][4]

Table 1: Patient Inclusion and Exclusion Criteria[4][5]
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Inclusion Criteria Exclusion Criteria

Male, aged 5 to 15 years History of drug allergy

Body weight between 15 kg and 75 kg
Forced vital capacity (FVC) < 50% of predicted

value

Confirmed diagnosis of DMD
Left ventricular ejection fraction (LVEF) < 50%

or fractional shortening (FS) < 25%

Able to take oral tablets
Ongoing immunosuppressive therapy (other

than corticosteroids)

If on oral glucocorticosteroids, stable dosage Severe hepatic or renal disease

Confirmed urinary PGD2 metabolite levels

above a specified threshold

Systemic allergic or chronic inflammatory

diseases

---
Use of other investigational agents within 90

days

Study Design and Dosing
The study consisted of two parts: a single-dose period and a 7-day repeated-dose period.[4]

Patients were randomized to receive either TAS-205 or a placebo.[4] In each dosing step, there

were 5 patients in the TAS-205 group and 2 in the placebo group.[4]

Table 2: Dosing Regimen[4]
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Period Group Dose Level
Number of
Patients (TAS-
205)

Number of
Patients
(Placebo)

Single Dose Step 1 1.67–3.33 mg/kg 5 2

Step 2 3.33–6.67 mg/kg 5 2

Step 3
6.67–13.33

mg/kg
5 2

Repeated Dose

(7 days, twice

daily)

Step A 1.67–3.33 mg/kg 5 2

Step B 3.33–6.67 mg/kg 5 2

Step C
6.67–13.33

mg/kg
5 2

TAS-205 was administered as an oral tablet.[4]

Experimental Protocols
Safety and Tolerability Assessment
The primary objective of the Phase 1 trial was to evaluate the safety and tolerability of TAS-

205. This was achieved through continuous monitoring and recording of adverse events (AEs),

as well as regular clinical assessments.

Protocol:

Adverse Event Monitoring: All adverse events, regardless of severity or perceived

relationship to the study drug, were recorded from the time of informed consent until the end

of the follow-up period. AEs were graded for severity and assessed for their potential

relationship to TAS-205.

Clinical Laboratory Tests: Blood and urine samples were collected at specified time points to

monitor hematology, blood chemistry, and urinalysis parameters.
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Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were

measured at regular intervals.

Electrocardiograms (ECGs): 12-lead ECGs were performed to monitor cardiac function.

Physical Examinations: Comprehensive physical examinations were conducted at screening

and at the end of the study.

Pharmacokinetic Analysis
Pharmacokinetic parameters were assessed to understand the absorption, distribution,

metabolism, and excretion of TAS-205.

Protocol:

Blood Sampling: Blood samples were collected at pre-defined time points before and after

drug administration.

Plasma Concentration Analysis: The concentration of TAS-205 in plasma was determined

using a validated analytical method.

Pharmacokinetic Parameter Calculation: The following PK parameters were calculated using

non-compartmental analysis:[4]

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure over time.

t1/2: Elimination half-life.

Pharmacodynamic Analysis
The pharmacodynamic effects of TAS-205 were evaluated by measuring the levels of a major

urinary metabolite of PGD2, tetranor-prostaglandin D metabolite (t-PGDM).[4]

Protocol for Urinary Metabolite Analysis (General Workflow):[6][7]
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Urine Collection: Urine samples were collected from patients at specified intervals.

Sample Preparation:

Urine samples are thawed and centrifuged to remove particulate matter.[6]

An internal standard (e.g., a deuterated version of the metabolite) is added to a known

volume of urine.[6]

Solid Phase Extraction (SPE):

An SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.

[6]

The urine sample is loaded onto the cartridge.

The cartridge is washed to remove interfering substances.[6]

The prostaglandin metabolites are eluted with an organic solvent.[6]

LC-MS/MS Analysis:

The eluate is dried and reconstituted in the mobile phase.[6]

The sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS) system for separation and quantification.[6][7]

Data Analysis:

The concentration of the metabolite is calculated based on the peak area ratio relative to

the internal standard.[6]

Results are normalized to urinary creatinine concentration to account for variations in urine

dilution.[6][7]

Results
Safety and Tolerability
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TAS-205 was found to be safe and well-tolerated in patients with DMD.[4] No clinically

significant adverse events were reported after either single or repeated administration.[4][8]

While adverse events were noted, they were generally mild and not considered to be directly

related to the study drug.[7]

Pharmacokinetics
The pharmacokinetics of TAS-205 were found to be linear across the dose range studied

(1.67–13.33 mg/kg).[4][8] Following repeated administration, the plasma concentration of TAS-

205 reached a steady state by day 4.[4][8]

Table 3: Summary of Pharmacokinetic Findings

Parameter Finding

Linearity
Linear pharmacokinetics observed in the 1.67–

13.33 mg/kg dose range.[4][8]

Steady State Reached by Day 4 of repeated dosing.[4][8]

Pharmacodynamics
TAS-205 demonstrated a dose-dependent decrease in the urinary excretion of the PGD2

metabolite, t-PGDM.[4][8] Importantly, TAS-205 did not affect the urinary excretion of the

primary metabolite of prostaglandin E2, indicating its selectivity.[4][8]
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Workflow of the TAS-205 Phase 1 clinical trial.
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Conclusion
The Phase 1 clinical trial of TAS-205 established a favorable safety, tolerability, and

pharmacokinetic profile for the drug in patients with Duchenne muscular dystrophy.[4] The

pharmacodynamic data confirmed the mechanism of action, showing a dose-dependent and

selective inhibition of the PGD2 pathway.[4] These promising results supported the further

clinical development of TAS-205 in subsequent Phase 2 and 3 trials.[3][9]

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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